molecular formula C12H16N2O4S2 B2472579 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide CAS No. 1207001-25-9

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide

Cat. No.: B2472579
CAS No.: 1207001-25-9
M. Wt: 316.39
InChI Key: HLMDFNUVWFLYOQ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a synthetic organic compound that features a piperidine ring, a thiophene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Piperidine Ring: Starting with a precursor such as glutaric anhydride, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Thiophene Moiety: Thiophene can be introduced via a nucleophilic substitution reaction using thiophene-3-carboxaldehyde.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dioxopiperidin-1-yl)-N-(phenylmethyl)ethanesulfonamide: Similar structure but with a phenyl group instead of a thiophene.

    2-(2,6-dioxopiperidin-1-yl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene moiety in 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide may impart unique electronic properties, making it distinct from its analogs with phenyl or pyridine groups.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c15-11-2-1-3-12(16)14(11)5-7-20(17,18)13-8-10-4-6-19-9-10/h4,6,9,13H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDFNUVWFLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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